Macoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66216-59-9 |
|---|---|
Molecular Formula |
C37H41N2O6+ |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(1S,14R)-20,25-dimethoxy-15,15,30-trimethyl-8,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)17-29-35-25(13-15-39(29,2)3)20-34(43-5)36(41)37(35)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 |
InChI Key |
MRNNKFDOEWDVRD-URLMMPGGSA-O |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)C)OC)O)C=C5)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(C[C@@H]6C7=C(O3)C(=C(C=C7CC[N+]6(C)C)OC)O)C=C5)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)C)OC)O)C=C5)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Macoline is characterized by its complex structure, which belongs to a class of compounds known for their pharmacological activities. Understanding its chemical properties is crucial for exploring its applications in medicinal chemistry and pharmacology.
Pharmacological Applications
-
Antimicrobial Activity
- Overview : this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics.
- Case Study : Research has demonstrated that this compound can inhibit the growth of various bacterial strains, including resistant strains. A study published in Bioactive Natural Products highlighted its efficacy against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- Overview : The compound has shown potential in cancer treatment by inducing apoptosis in cancer cells.
- Case Study : In vitro studies indicated that this compound could selectively induce cell death in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways, as reported in recent pharmacological studies .
-
Neuroprotective Effects
- Overview : this compound's neuroprotective properties suggest its potential use in treating neurodegenerative diseases.
- Case Study : A study explored its effects on neuronal cells exposed to oxidative stress, showing that this compound significantly reduced cell death and improved cell viability . This suggests a possible application in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities of this compound
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress-induced neuronal damage |
High-Throughput Screening and Metabolomics
Recent advancements in high-throughput screening methods have enabled researchers to explore the metabolic effects of this compound more efficiently. The University of Basel developed a high-throughput metabolomics approach that allows for the simultaneous analysis of thousands of compounds, including this compound. This technique helps identify unknown modes of action and potential side effects, facilitating the discovery of new therapeutic applications .
Potential Future Applications
The ongoing research into this compound's mechanisms suggests several potential future applications:
- Combination Therapies : Its use alongside existing antibiotics may enhance efficacy against resistant strains.
- Targeted Cancer Therapy : Further investigation into its selective toxicity could lead to targeted therapies with fewer side effects.
- Neuroprotective Agents : Development as a neuroprotective agent for conditions like Alzheimer's or Parkinson's disease.
Q & A
Q. How should researchers initiate a systematic literature review on Macoline to identify knowledge gaps?
Begin with academic databases like Web of Science (Core Collection) to ensure access to peer-reviewed, high-impact studies. Avoid starting with general search engines to minimize exposure to non-academic or unreliable sources . Use Boolean operators (AND, OR, NOT) and precise keywords (e.g., "this compound synthesis," "pharmacological activity") to refine searches. Document gaps in mechanistic studies, conflicting results, or under-explored applications (e.g., neuroprotective effects vs. metabolic pathways) .
What framework should guide the formulation of a research question on this compound’s biological activity?
Adopt the PICOT framework:
- P opulation/Problem: Target organism/cell type (e.g., in vitro neuronal cells).
- I ntervention: this compound dosage or exposure conditions.
- C omparison: Control groups (e.g., untreated cells or alternative compounds).
- O utcome: Measurable endpoints (e.g., apoptosis inhibition, oxidative stress markers).
- T ime: Duration of exposure . Example: "How does 48-hour exposure to 10µM this compound affect apoptosis rates in hippocampal neurons compared to untreated controls?"
Q. What are the essential components of a reproducible experimental design for this compound studies?
- Materials : Specify this compound source (e.g., CAS registry number), purity (>95% by HPLC), and storage conditions.
- Methods : Detail synthesis protocols (if novel), in vitro/in vivo models, and validation steps (e.g., positive/negative controls).
- Data collection : Include sample size justification, randomization, and blinding procedures.
- Instrumentation : Calibration details for equipment (e.g., spectrophotometers, LC-MS) .
Q. How can researchers ensure ethical compliance and data integrity in this compound studies?
- Ethics : Declare conflicts of interest and obtain institutional review board (IRB) approval for human/animal studies.
- Data retention : Preserve raw datasets (spectra, chromatograms) for 5–10 years to facilitate replication.
- Sharing : Deposit synthetic protocols in public repositories (e.g., Protocols.io ) and share processed data via supplementary materials .
Q. What statistical tools are recommended for preliminary analysis of this compound’s dose-response relationships?
Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. Report confidence intervals and effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .
Advanced Research Questions
Q. How should contradictory findings about this compound’s mechanism of action be resolved?
- Triangulation : Cross-validate results using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibition).
- Error analysis : Quantify technical vs. biological variability (e.g., coefficient of variation across replicates).
- Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .
Q. What strategies optimize this compound’s synthesis yield while minimizing impurities?
- DoE (Design of Experiments) : Apply factorial designs to test reaction parameters (temperature, catalyst concentration).
- Analytical rigor : Use LC-MS/MS to track byproducts and NMR for structural confirmation.
- Scale-up protocols : Include stability studies (e.g., thermal degradation profiles) for translational relevance .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
- Transcriptomics : Pair RNA-seq with pathway analysis (e.g., KEGG, Reactome) to map gene networks affected by this compound.
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Integration : Apply systems biology tools (Cytoscape, STRING) to identify hub targets .
Q. What advanced models address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disparities?
- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution in silico using GastroPlus or Simcyp.
- Microdialysis : Measure free this compound concentrations in target tissues (e.g., brain extracellular fluid).
- Mechanistic PK-PD : Link plasma levels to biomarker changes (e.g., receptor occupancy via PET imaging) .
Q. How can interdisciplinary collaboration enhance this compound’s therapeutic potential?
- Chemistry-biology interface : Partner with structural biologists to resolve this compound-target binding modes (cryo-EM/X-ray crystallography).
- Clinical translation : Engage pharmacologists for Phase 0 trials (microdosing studies) to assess human tolerability.
- Data interoperability : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-disciplinary data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
